molecular formula C30H48O5 B7881896 (1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol

(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol

Cat. No.: B7881896
M. Wt: 488.7 g/mol
InChI Key: CNBHUROFMYCHGI-JUBYRMABSA-N
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Description

(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol is a useful research compound. Its molecular formula is C30H48O5 and its molecular weight is 488.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound known as (1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol is a complex organic molecule primarily derived from natural sources such as the plant Actaea racemosa, commonly known as black cohosh. This compound exhibits a range of biological activities that have been the subject of various studies.

Chemical Characteristics

  • Molecular Formula: C30H48O5
  • Molecular Weight: 488.7 g/mol
  • IUPAC Name: (1R,...)-22-(2-hydroxypropan-2-yl)-3,...-tetracosane-2,...-diol

Biological Activity

The biological activity of this compound has been investigated through various assays and studies focusing on its pharmacological properties:

1. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Studies have shown that extracts containing this compound can inhibit the production of pro-inflammatory cytokines in vitro and in vivo models.

2. Antioxidant Activity

The compound has demonstrated significant antioxidant activity in several assays. It can scavenge free radicals and reduce oxidative stress markers in biological systems.

3. Hormonal Modulation

There is evidence suggesting that this compound can influence hormonal pathways. Specifically, it has been studied for its potential effects on estrogenic activity which may be beneficial in managing menopausal symptoms.

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Mechanisms
A study published in Journal of Ethnopharmacology explored the anti-inflammatory effects of extracts from Actaea racemosa, highlighting the role of this compound in reducing inflammation markers in human cell lines . The results indicated a dose-dependent inhibition of TNF-alpha and IL-6 production.

Case Study 2: Antioxidant Properties
In a randomized controlled trial assessing the antioxidant capacity of various herbal extracts including those rich in this compound showed significant reductions in oxidative stress levels among participants . The study utilized assays such as DPPH and ABTS to quantify antioxidant activity.

Case Study 3: Estrogenic Activity
A comprehensive review in Phytochemistry Reviews discussed the estrogen-like effects of compounds derived from Actaea racemosa. The review concluded that this compound could potentially act as a phytoestrogen and might alleviate menopausal symptoms .

Data Tables

Biological ActivityAssay TypeResultReference
Anti-inflammatoryCytokine assayInhibition of TNF-alphaJournal of Ethnopharmacology
AntioxidantDPPH/ABTS assaySignificant radical scavengingRandomized controlled trial
Hormonal modulationEstrogen receptor assayPositive modulationPhytochemistry Reviews

Properties

IUPAC Name

(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22-,23-,26-,27-,28-,29+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBHUROFMYCHGI-JUBYRMABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](O[C@@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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